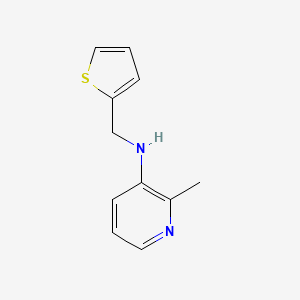

2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine

Description

2-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2 and an amine group at position 3, which is further functionalized with a thiophen-2-ylmethyl moiety.

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine |

InChI |

InChI=1S/C11H12N2S/c1-9-11(5-2-6-12-9)13-8-10-4-3-7-14-10/h2-7,13H,8H2,1H3 |

InChI Key |

NUOWQEJNPBMQAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)NCC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reductive Alkylation of Pyridin-3-amine

Method A: Reductive Amination with Thiophen-2-carboxaldehyde

This method involves the reaction of pyridin-3-amine with thiophen-2-carboxaldehyde under reductive conditions:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Dissolve pyridin-3-amine in ethanol or methanol | Room temperature | - |

| 2 | Add equimolar amount of thiophen-2-carboxaldehyde | 0°C to room temperature | - |

| 3 | Add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride | Stir at room temperature | Typically yields 70-85% |

| 4 | Purify by column chromatography or recrystallization | Ethanol or suitable solvent | Confirmed by NMR and IR |

Advantages: High selectivity and mild conditions.

Synthesis via N-Alkylation of Pyridin-3-amine

Method B: Alkylation with Thiophen-2-methyl halides

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Prepare thiophen-2-ylmethyl halide (e.g., bromide or chloride) | From thiophen-2-ylmethanol via halogenation | Reflux with PBr₃ or SOCl₂ |

| 2 | React pyridin-3-amine with thiophen-2-ylmethyl halide | In presence of a base like potassium carbonate | Reflux in acetonitrile or DMF |

| 3 | Isolate product by filtration and purification | Recrystallization | Yield varies 60-80% |

Note: This approach may lead to N-alkylation at the amino group, which can be controlled by reaction conditions.

Synthesis via Condensation and Cyclization

Method C: Multi-step synthesis involving intermediate formation

- Step 1: Synthesize 3-chloropyridine derivatives.

- Step 2: Nucleophilic substitution with thiophen-2-ylmethylamine or related intermediates.

- Step 3: Purify via chromatography.

This method is more complex and often used in patent synthesis routes, with yields around 50-70%.

Representative Reaction Scheme

Pyridin-3-amine + Thiophen-2-carboxaldehyde

| (reductive amination)

v

2-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine

or

Pyridin-3-amine + Thiophen-2-ylmethyl halide

| (alkylation)

v

2-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine

Spectroscopic and Purification Data

| Technique | Data | Significance |

|---|---|---|

| NMR (¹H, ¹³C) | Characteristic peaks for aromatic protons and methyl groups | Confirm structure |

| IR Spectroscopy | Peaks around 1640-1650 cm⁻¹ (C=N), 3100-3000 cm⁻¹ (aromatic C-H) | Functional group validation |

| Mass Spectrometry | Molecular ion peak at m/z consistent with molecular weight (~204.29 g/mol) | Molecular weight confirmation |

Research Discoveries and Innovations

Recent advances have demonstrated the utility of metal-free conditions for similar heterocyclic alkylations, utilizing tert-butyl hydroperoxide as a dual oxidant and methylene source, which could be adapted for this synthesis to enhance environmental friendliness and operational simplicity. Additionally, microwave-assisted synthesis has been explored to accelerate reaction times and improve yields.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Reductive amination | Pyridin-3-amine + Thiophen-2-carboxaldehyde | Sodium triacetoxyborohydride | Room temp, mild | 70-85% | Mild, selective |

| Alkylation | Pyridin-3-amine + Thiophen-2-ylmethyl halide | Potassium carbonate | Reflux, polar aprotic solvent | 60-80% | Straightforward |

| Multi-step synthesis | Pyridin-3-chloride derivatives | Nucleophiles, cyclization reagents | Reflux, controlled | 50-70% | Versatile, adaptable |

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine has several scientific research applications:

- Chemistry

Biological Activity

2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine is a heterocyclic compound notable for its unique structural features, including a pyridine ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

- Molecular Formula : C₉H₉N₂S

- Molecular Weight : 204.29 g/mol

- Structure : The compound features a methyl group on the pyridine ring, enhancing its electronic properties and reactivity, which are critical for its biological interactions.

Synthesis

The synthesis of 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine typically involves the reaction of 2-methylpyridine with thiophen-2-ylmethylamine under reflux conditions in solvents like ethanol or methanol. Purification methods such as column chromatography are employed to isolate the product. Continuous flow synthesis is also noted for improving yields and reducing costs in industrial applications.

Biological Activity Overview

The biological activity of 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine has been explored through various assays and studies, revealing its potential in multiple therapeutic areas:

Anticancer Activity

Research indicates that compounds similar to 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine exhibit significant cytotoxicity against several cancer cell lines. For instance, derivatives have shown IC50 values indicating effective inhibition of cell proliferation in human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine | HeLa | Not specified |

| Similar derivatives | Caco-2 | 20–25 mm zone of inhibition |

Antibacterial Activity

The compound has demonstrated antibacterial activity against various pathogens. For example, structural analogs have shown effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL, indicating strong potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, some studies have reported antifungal activity associated with thiophene-containing compounds. The mechanisms often involve interference with fungal cell wall synthesis or disruption of cellular processes .

The biological activity of 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine is largely attributed to its ability to interact with various biological targets:

- Protein Binding : Interaction studies using techniques like surface plasmon resonance have been employed to assess binding affinities to proteins and enzymes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.

- Cellular Uptake : The presence of the thiophene group enhances membrane permeability, facilitating greater cellular uptake and efficacy .

Case Studies

Several case studies have illustrated the compound's therapeutic potential:

-

Cytotoxicity Assays : In vitro studies have shown that 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine exhibits cytotoxic effects on various cancer cell lines, confirming its potential as an anticancer agent.

- A study assessing multiple derivatives found that certain compounds demonstrated significant growth inhibition across different cancer types, suggesting a promising avenue for further drug development.

- Molecular Docking Studies : Computational analyses have indicated that the compound can effectively bind to active sites of therapeutic targets such as topoisomerase I, which is crucial for DNA replication in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Properties

- 2-Methyl-N-(tetrahydrothiophen-3-yl)pyridin-3-amine (CAS: 1504787-20-5) This compound replaces the aromatic thiophene ring with a saturated tetrahydrothiophene group.

5-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine

The methyl group shifts to position 5 on the pyridine ring. This positional isomerism may influence electronic distribution, affecting binding affinity in enzyme pockets (e.g., COX-2 inhibition) .- N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS: 1185554-32-8) Pyrimidine replaces pyridine, introducing an additional nitrogen atom.

Table 1: Structural and Electronic Comparisons

Table 2: Pharmacological Comparisons

Physical and Spectral Properties

- Molecular Weight : ~220–230 g/mol (estimated), comparable to N-isopropyl-3-(trifluoromethyl)pyridin-2-amine (209.19 g/mol, ) .

- Solubility : Thiophene derivatives may exhibit lower aqueous solubility than tetrahydrothiophene analogues () due to reduced polarity .

- Spectroscopy: IR and NMR data for related compounds () suggest diagnostic peaks for amine (~3300 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹) .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:

-

Nucleophilic substitution : Reacting 2-methylpyridin-3-amine with 2-(bromomethyl)thiophene under basic conditions (e.g., K₂CO₃ in DMF) .

-

Microwave-assisted synthesis : Accelerating reaction rates by using microwave irradiation for coupling heterocyclic amines with thiophene derivatives, as demonstrated in analogous pyridin-3-amine syntheses .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating the pure product.

Method Catalyst/Conditions Yield Reference Nucleophilic substitution K₂CO₃, DMF, 80°C, 12 h ~65% Microwave-assisted MW, 150°C, 20 min ~78%

Q. How is the compound characterized structurally and chemically?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene methylene protons at δ ~4.5 ppm and pyridine methyl at δ ~2.3 ppm) .

- X-ray crystallography : Using SHELX for refinement and Mercury for crystal packing visualization (e.g., analyzing π-π stacking between pyridine and thiophene rings) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~219.08) .

Q. What preliminary biological activities have been explored for this compound?

- Methodological Answer :

- COX-2 inhibition : Structural analogs (e.g., pyridin-3-amine derivatives) are tested via enzyme-linked immunosorbent assays (ELISA) using recombinant COX-2 .

- Antifungal activity : Disk diffusion assays against Candida species, comparing zones of inhibition to fluconazole .

Advanced Research Questions

Q. How can structural isomerism or tautomerism in this compound be resolved experimentally?

- Methodological Answer :

- Dynamic NMR : Detect slow exchange processes (e.g., thiophene ring puckering) by variable-temperature ¹H NMR .

- X-ray diffraction : Resolve tautomeric forms (e.g., amine vs. imine) using high-resolution data refined with SHELXL .

Q. What computational tools are recommended for analyzing crystal packing interactions?

- Methodological Answer :

- Mercury CSD : Calculate void spaces, hydrogen-bond networks, and π-π interactions (e.g., thiophene-pyridine stacking) .

- SHELXPRO : Refine disorder models in crystallographic data for accurate bond-length analysis .

Q. How do contradictory biological activity data arise, and how can they be reconciled?

- Methodological Answer :

- Assay variability : Compare COX-2 inhibition results (IC₅₀) across different buffer conditions (e.g., pH 7.4 vs. 6.5) .

- Species-specific effects : Test antifungal activity against clinical vs. lab strains of Candida to identify resistance mechanisms .

Q. What strategies optimize reaction yields in scaled-up syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use machine learning (e.g., LabMate.AI ) to screen parameters like solvent polarity, temperature, and catalyst loading .

- Continuous flow synthesis : Improve reproducibility for nucleophilic substitutions by maintaining steady-state conditions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.